Lipophilicity Advantage Over the 4‑Chloro‑2‑(2‑oxopropyl) Analog (CAS 860609-87-6)
The target compound exhibits a computed XLogP3‑AA of 3.9, compared with 1.9 for the 4‑chloro‑2‑(2‑oxopropyl) analog [1]. This 2.0 log unit difference corresponds to a 100‑fold higher estimated partition coefficient, predicting markedly better passive membrane permeability. Both compounds share zero hydrogen‑bond donors [2], isolating the lipophilicity difference to the halogen (Br vs Cl) and the N2‑substituent (4‑fluorophenyl vs 2‑oxopropyl).
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone (CID 1479809): XLogP3-AA = 1.9 |
| Quantified Difference | +2.0 log units (100‑fold difference) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem). In vitro permeability assays not yet reported. |
Why This Matters
For cell‑based assays or in vivo studies, a 100‑fold higher lipophilicity directly influences compound distribution and intracellular target engagement; selecting the lower‑logP analog would require significantly higher dosing or may fail to achieve intracellular exposure.
- [1] PubChem Compound Summary for CID 1479809 (4‑chloro‑2‑oxopropyl analog). XLogP3-AA = 1.9. NCBI. Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 1479622 (target). HBD count = 0; PubChem CID 1479809 HBD count = 0. NCBI. Retrieved April 2026. View Source
